molecular formula C31H36F6N6O2 B12519936 (1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid

Cat. No.: B12519936
M. Wt: 638.6 g/mol
InChI Key: IHIUGIVXARLYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Evacetrapib undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Evacetrapib exerts its effects by inhibiting the activity of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to LDL and very low-density lipoproteins (VLDL). By inhibiting CETP, Evacetrapib increases HDL cholesterol levels and decreases LDL cholesterol levels . This modulation of lipid levels is thought to reduce the risk of atherosclerosis and cardiovascular diseases .

Properties

Molecular Formula

C31H36F6N6O2

Molecular Weight

638.6 g/mol

IUPAC Name

4-[[5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)

InChI Key

IHIUGIVXARLYHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Origin of Product

United States

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